1-(3-Fluorocyclobutyl)ethanol
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Overview
Description
1-(3-Fluorocyclobutyl)ethanol is an organic compound characterized by a cyclobutyl ring substituted with a fluorine atom and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorocyclobutyl)ethanol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorocyclobutanone with an appropriate reducing agent, such as sodium borohydride (NaBH4), to yield the desired alcohol. The reaction typically occurs under mild conditions, with the reducing agent added slowly to a solution of the ketone in an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorocyclobutyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Oxidation: 3-Fluorocyclobutanone
Reduction: 3-Fluorocyclobutane
Substitution: Various substituted cyclobutyl derivatives
Scientific Research Applications
1-(3-Fluorocyclobutyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3-Fluorocyclobutyl)ethanol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity through binding interactions. The presence of the fluorine atom can influence the compound’s electronic properties, potentially enhancing its binding affinity and specificity . The ethanol group can also participate in hydrogen bonding, further stabilizing interactions with target molecules .
Comparison with Similar Compounds
1-(3-Fluorocyclobutyl)ethanol can be compared with other fluorinated alcohols and cyclobutyl derivatives:
Similar Compounds:
Uniqueness:
- The presence of a single fluorine atom on the cyclobutyl ring distinguishes this compound from its difluorinated analog, potentially leading to different reactivity and biological activity .
- Compared to chlorinated or brominated analogs, the fluorinated compound may exhibit different physicochemical properties, such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C6H11FO |
---|---|
Molecular Weight |
118.15 g/mol |
IUPAC Name |
1-(3-fluorocyclobutyl)ethanol |
InChI |
InChI=1S/C6H11FO/c1-4(8)5-2-6(7)3-5/h4-6,8H,2-3H2,1H3 |
InChI Key |
BCURGIIXKJNCBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(C1)F)O |
Origin of Product |
United States |
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